molecular formula C18H28N6O B2783979 3-tert-butyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2320420-00-4

3-tert-butyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2783979
CAS No.: 2320420-00-4
M. Wt: 344.463
InChI Key: HBFKHVRMSQBGTO-UHFFFAOYSA-N
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Description

3-tert-butyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a pyridazine ring substituted with a tert-butyl group and a piperidine moiety linked to a triazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyridazine ring using tert-butyl halides under basic conditions.

    Attachment of the piperidine moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Linking the triazole ring: The final step involves the formation of the triazole ring through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-tert-butyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The piperidine moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
  • 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate

Uniqueness

3-tert-butyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of both the triazole and piperidine rings enhances its versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-tert-butyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O/c1-18(2,3)15-5-6-17(22-20-15)25-12-14-7-9-24(10-8-14)11-16-21-19-13-23(16)4/h5-6,13-14H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFKHVRMSQBGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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